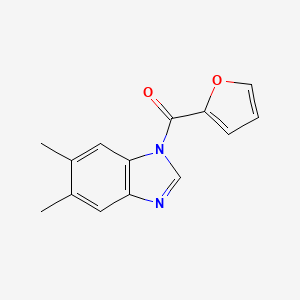

![molecular formula C19H13N3O3 B5547093 N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-furamide](/img/structure/B5547093.png)

N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-furamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-furamide" belongs to the category of 1,3,4-oxadiazoles, which are known for their wide range of biological activities and applications in pharmaceutical chemistry. These compounds have been the subject of extensive research due to their potential as therapeutic agents and their interesting chemical properties.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the reaction of appropriate hydrazides with carboxylic acids or their derivatives under condensation conditions. For example, substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been synthesized starting from acetic acid, trimethoxybenzene, and substituted benzoyl chlorides, showing significant anticancer activity (Ravinaik et al., 2021).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives has been characterized using techniques such as X-ray crystallography, NMR, and IR spectroscopy, providing detailed insights into their molecular conformations and stability. For instance, the crystal and molecular structure of a related compound, 5-phenyl-1,2,4-oxadiazole-3-carboxamide, was determined, establishing the structural formula of the product of the reaction (Viterbo et al., 1980).

Aplicaciones Científicas De Investigación

Antiplasmodial Activities

N-acylated furazan-3-amines, which include compounds structurally related to N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-furamide, have demonstrated significant activity against various strains of Plasmodium falciparum, the causative agent of malaria. The activity of these compounds depends on the nature of the acyl moiety, with benzamides showing promising results. Notably, specific derivatives have shown high antiplasmodial activity against both chloroquine-sensitive and multiresistant strains of Plasmodium falciparum (Hermann et al., 2021).

Anticancer Properties

Substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which are structurally similar to the target compound, have been synthesized and evaluated for their anticancer activity against several cancer cell lines. These compounds have demonstrated moderate to excellent anticancer activity, with some derivatives showing higher effectiveness than the reference drug etoposide (Ravinaik et al., 2021).

Antimicrobial and Antifungal Activities

Compounds containing the 1,3,4-oxadiazole moiety have been evaluated for their antimicrobial and antifungal activities. Specific derivatives have shown notable antibacterial and antifungal properties against various pathogens, including Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).

Anti-Tubercular Activity

Certain oxadiazole derivatives, related to the target compound, have been synthesized and tested for their anti-tubercular activities. Some of these compounds have shown significant activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, with notable efficacy and low toxicity to normal cells (Nayak et al., 2016).

Electroluminescent Properties

Derivatives of 1,3,4-oxadiazole, such as N-(5-phenyl-1,3,4-oxadiazol-2-yl)-benzamide, have been utilized in the development of luminescent europium complexes. These complexes exhibit efficient red emissions and have been proposed as promising materials for electroluminescent devices (Zhang et al., 2009).

Anticonvulsant Activity

Some derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their anticonvulsant activity. These compounds have shown promise in in vivo anticonvulsant tests, indicating potential therapeutic applications in the treatment of convulsive disorders (Siddiqui et al., 2014).

Propiedades

IUPAC Name |

N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O3/c23-17(16-10-5-11-24-16)20-15-9-4-8-14(12-15)19-22-21-18(25-19)13-6-2-1-3-7-13/h1-12H,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVYQMRINNWFNSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)acetamide](/img/structure/B5547015.png)

![2-{5-[(4-methylphenyl)amino][1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl}acetamide](/img/structure/B5547028.png)

![1-(1,3-benzothiazol-2-yl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}piperidin-4-amine](/img/structure/B5547044.png)

![4-amino-N-[3-(2-naphthylamino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5547075.png)

![3-[(3-hydroxypropoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5547085.png)

![1-[2-(4-morpholinyl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5547103.png)

![4-{4-[4-(ethylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5547111.png)

![5-morpholin-4-yl-2-[2-(phenylsulfonyl)ethyl]pyridazin-3(2H)-one](/img/structure/B5547123.png)

![6-chloro-N-1,9-dioxaspiro[5.5]undec-4-yl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5547126.png)